molecular formula C20H23ClN4O2 B280384 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)-1-adamantanecarboxamide

3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)-1-adamantanecarboxamide

Cat. No.: B280384
M. Wt: 386.9 g/mol
InChI Key: JPKLAPDQNNPNQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)-1-adamantanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)-1-adamantanecarboxamide is not fully understood. However, studies have suggested that this compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. Additionally, this compound has also been shown to inhibit the growth and proliferation of cancer cells by interfering with various cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. Studies have shown that this compound can induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately, cell death. Additionally, this compound has also been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)-1-adamantanecarboxamide in lab experiments is its potent anticancer activity. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)-1-adamantanecarboxamide. One of the most significant directions is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as neurodegenerative diseases and inflammation. Finally, the development of more soluble derivatives of this compound could lead to more effective treatments for cancer and other diseases.

Synthesis Methods

The synthesis of 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)-1-adamantanecarboxamide is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction between 3-(3-chloro-1H-1,2,4-triazol-1-yl)aniline and 1-adamantanecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction yields the intermediate product, which is then treated with 2-methoxyphenylboronic acid in the presence of a palladium catalyst to obtain the final product.

Scientific Research Applications

3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)-1-adamantanecarboxamide has shown promising results in several scientific research applications. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells. Additionally, this compound has also shown potential as an anti-inflammatory agent and a neuroprotective agent.

Properties

Molecular Formula

C20H23ClN4O2

Molecular Weight

386.9 g/mol

IUPAC Name

3-(3-chloro-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)adamantane-1-carboxamide

InChI

InChI=1S/C20H23ClN4O2/c1-27-16-5-3-2-4-15(16)23-17(26)19-7-13-6-14(8-19)10-20(9-13,11-19)25-12-22-18(21)24-25/h2-5,12-14H,6-11H2,1H3,(H,23,26)

InChI Key

JPKLAPDQNNPNQN-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Cl

Canonical SMILES

COC1=CC=CC=C1NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Cl

Origin of Product

United States

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